Product packaging for kealiinine A(Cat. No.:)

kealiinine A

Cat. No.: B1242621
M. Wt: 349.4 g/mol
InChI Key: LWHVSHIPEZJGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kealiinine A is a specialized alkaloid natural product with the molecular formula C20H19N3O3 and an average molecular mass of 349.390 Da . It belongs to a class of oxidized 2-aminoimidazole alkaloids originally isolated from marine sponges of the genus Leucetta . This compound features a complex naphth[2,3-d]imidazole core structure, specifically identified as 2-amino-7-methoxy-4-(4-methoxyphenyl)-1-methyl-1H-naphtho[2,3-d]imidazol-6-ol . Research Applications and Value: this compound presents significant interest for researchers in agrochemistry and virology. A key area of investigation is its application in the prevention and treatment of plant viral and bacterial diseases . Studies on related Kealiinine alkaloids have demonstrated promising activity against the Tobacco Mosaic Virus (TMV) in experimental models, suggesting the potential of this compound class as a lead for developing plant protection agents . While specific mechanistic studies on this compound are required, its structural similarity to other bioactive imidazole alkaloids indicates that its research value extends to exploring its antiproliferative and cytotoxic effects in biological systems . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O3 B1242621 kealiinine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-amino-6-methoxy-9-(4-methoxyphenyl)-3-methylbenzo[f]benzimidazol-7-ol

InChI

InChI=1S/C20H19N3O3/c1-23-15-8-12-9-17(26-3)16(24)10-14(12)18(19(15)22-20(23)21)11-4-6-13(25-2)7-5-11/h4-10,24H,1-3H3,(H2,21,22)

InChI Key

LWHVSHIPEZJGGL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C3C=C(C(=CC3=C2)OC)O)C4=CC=C(C=C4)OC)N=C1N

Synonyms

kealiinine A

Origin of Product

United States

Ii. Natural Occurrence and Isolation of Kealiinine a

Source Organism Identification: Leucetta chagosensis (Marine Sponge)

Kealiinine A is a marine-derived imidazole (B134444) alkaloid that has been identified and isolated from the marine sponge Leucetta chagosensis (Dendy). acs.orgnih.govpherobase.com This sponge belongs to the class Calcarea, order Leucettida, and family Leucettidae. acs.orgresearchgate.net Specimens of Leucetta chagosensis from which this compound has been isolated have been described as having a lemon-yellow color and a soft texture. acs.orgresearchgate.net

The genus Leucetta is a well-documented source of various imidazole alkaloids. acs.orglongdom.org Chemical investigations into this genus have consistently yielded a diverse array of structurally interesting compounds, including naamidines, isonaamidines, and naamines. acs.org The discovery of this compound and its relatives has further expanded the chemical diversity known from these marine invertebrates. acs.orgrsc.org A specific specimen of Leucetta chagosensis that yielded this compound was collected from the coast of Kapoposang Island in Indonesia at a depth of 41 feet. acs.org A voucher specimen from this collection is deposited in the Zoological Museum, Amsterdam. acs.org

Methodologies for Extraction and Primary Isolation from Natural Matrices

The isolation of this compound from the matrix of its source organism, Leucetta chagosensis, involves a multi-step extraction and purification process. The general procedure begins with the collection and preparation of the sponge material, followed by solvent extraction to create a crude extract, which is then subjected to chromatographic techniques for the separation of individual compounds.

In a specific reported isolation, 111 grams of freeze-dried Leucetta chagosensis sponge material served as the starting point. acs.org The dried and powdered sponge was exhaustively extracted, first using methanol (B129727) (MeOH) and subsequently with dichloromethane (B109758) (CH₂Cl₂). acs.org This initial solvent extraction serves to separate the organic compounds from the biological matrix.

The resulting crude extract is a complex mixture containing numerous metabolites. To isolate this compound, this extract undergoes further purification, typically using chromatographic methods. acs.org High-Performance Liquid Chromatography (HPLC) is a key technique employed for the fine separation of the imidazole alkaloids present in the extract. researchgate.net In one successful isolation, the compounds were eluted using mixtures of methanol and water (H₂O) at a flow rate of 5 mL/min, allowing for the separation of the various alkaloids based on their polarity and interaction with the chromatography column. acs.org Through this meticulous process, this compound was isolated as a distinct chemical entity, enabling its structural elucidation via spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.gov

Co-occurrence with Related Leucetta Alkaloids

This compound is not found in isolation within Leucetta chagosensis. Instead, it is part of a rich chemical profile of related imidazole alkaloids that are biosynthetically linked. Chemical investigations of this sponge have consistently revealed the co-occurrence of this compound with several other structurally similar compounds. acs.orglongdom.org

During the chemical analysis that first identified this compound, it was isolated alongside its close analogues, kealiinine B and kealiinine C. acs.orgnih.gov In the same investigation, other known and new alkaloids were also identified, including naamine (B1248366) A, naamine F, and naamine G. acs.org Further research on different collections of Leucetta chagosensis has also reported the presence of naamidine H alongside the kealiinines. rsc.org This co-habitation of various alkaloid structures suggests a common biosynthetic pathway within the sponge or its associated microorganisms. acs.org

The table below details the Leucetta alkaloids that have been found to co-occur with this compound in Leucetta chagosensis.

Compound NameAlkaloid ClassSource Reference
Kealiinine BImidazole Alkaloid acs.org, nih.gov
Kealiinine CImidazole Alkaloid acs.org, nih.gov
Naamine AImidazole Alkaloid acs.org
Naamine FImidazole Alkaloid acs.org
Naamine GImidazole Alkaloid acs.org, nih.gov, rsc.org
Naamidine HImidazole Alkaloid rsc.org
MethyldorimidazoleImidazole Alkaloid researchgate.net
Preclathridine BImidazole Alkaloid researchgate.net
Naamine EImidazole Alkaloid researchgate.net
Leucettamine CImidazole Alkaloid researchgate.net

Iii. Structural Elucidation and Stereochemical Investigations of Kealiinine a

Spectroscopic Analysis Techniques for Initial Structural Assignment (e.g., NMR, HR-MS)

The initial structural elucidation of kealiinine A, isolated from the marine sponge Leucetta chagosensis, was accomplished through a comprehensive analysis of spectroscopic data. nih.govacs.org High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular masses of compounds, which in turn allows for the confident assignment of a molecular formula. wikipedia.orgwikipedia.orgrsc.org This technique provides the foundational information about the elemental composition of a new molecule.

In conjunction with HRMS, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, was instrumental in piecing together the connectivity of the atoms within the this compound molecule. google.commolaid.comnih.gov ¹H NMR spectroscopy provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule, while ¹³C NMR reveals the number and types of carbon atoms present. nih.gov Two-dimensional NMR techniques, which correlate signals from different nuclei, would have been employed to establish the bonding framework and the relative positions of different functional groups.

The following table summarizes the key spectroscopic data that would have been used for the initial structural assignment of this compound.

Spectroscopic TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Provided the exact mass of the molecule, allowing for the determination of its elemental composition (molecular formula).
¹H NMR Spectroscopy Revealed the number of different proton environments, their chemical shifts (indicating their electronic environment), splitting patterns (indicating adjacent protons), and integration (the number of protons of each type).
¹³C NMR Spectroscopy Determined the number of unique carbon atoms in the molecule and their chemical shifts, which provided clues about their hybridization and bonding environment (e.g., aromatic, aliphatic, carbonyl).
2D NMR (e.g., COSY, HSQC, HMBC) Established the connectivity between protons (COSY), directly attached proton-carbon pairs (HSQC), and longer-range proton-carbon correlations (HMBC), which were crucial for assembling the molecular skeleton.

Challenges and Discrepancies in Spectroscopic Data Between Natural and Synthetic Samples

Following the initial isolation and structural proposal, the total synthesis of this compound was undertaken to confirm the assigned structure. google.com However, this synthetic effort revealed significant challenges and discrepancies when comparing the spectroscopic data of the synthetic compound with that of the natural product.

While the chromatographic properties of the synthetic and natural materials were found to be identical based on HPLC data, the ¹H and ¹³C NMR spectra did not match. For instance, in the case of the related kealiinine C, the aromatic proton at C6 on the naphthimidazole framework of the synthetic material appeared at a different chemical shift (δ 7.33) compared to the natural material (δ 7.66). Similar inconsistencies were observed for the methyl group signals.

Several hypotheses were considered to explain these spectroscopic differences. One initial thought was that the discrepancies might be due to concentration effects in the NMR samples. However, diluting the synthetic sample did not result in spectra that matched the natural product. Another possibility explored was the presence of residual trifluoroacetic acid (TFA) from the purification process, but intentionally adding TFA to the synthetic sample also failed to reconcile the data.

A more compelling explanation for the observed discrepancies lies in the potential for tautomerism. It was proposed that the isolated natural product might exist predominantly as an imino tautomer, while the synthetic product, as confirmed by X-ray crystallography for kealiinine C, exists as the amino tautomer in the solid state. The different tautomeric forms would exhibit distinct NMR spectra, thus accounting for the observed differences.

The following table highlights the key discrepancies noted between the natural and synthetic samples of the kealiinine family.

Spectroscopic DataObservationPotential Explanation
¹H NMR Significant differences in chemical shifts for aromatic and methyl protons between natural and synthetic samples.Tautomerism (imino vs. amino forms), different salt forms (e.g., TFA salt vs. free base).
¹³C NMR Poor correlation between the reported data for the natural product and the data obtained for the synthetic material.Tautomerism, potential for misassignment of the original structure.
HPLC Identical retention times for natural and synthetic samples.The compounds have the same overall structure and polarity, but exist as different tautomers or salt forms in solution.

Advancements in Structural Confirmation Methodologies (e.g., X-ray Crystallography of Synthetic Intermediates)

Given the significant discrepancies in the NMR data, researchers turned to more definitive methods to confirm the structure of the synthesized kealiinines. X-ray crystallography, a technique that provides an unambiguous three-dimensional picture of a molecule's atomic arrangement in a crystal, proved to be the decisive tool. wikipedia.org

While obtaining a suitable crystal of the final synthetic this compound product for X-ray analysis can be challenging, researchers were successful in obtaining crystal structures of key synthetic intermediates. For example, in the total synthesis of kealiinine C, an X-ray crystal structure of the naphthimidazole intermediate unequivocally confirmed the connectivity of the carbon skeleton, validating the synthetic route.

Furthermore, a crystal structure of the final synthetic product of kealiinine C was eventually obtained. This analysis definitively confirmed the proposed substitution pattern and revealed that the synthetic material existed as the amino tautomer in the solid state. This finding provided strong evidence that the synthesized structures were correct and that the spectroscopic differences with the natural products were likely due to tautomerism or the specific form in which the natural product was isolated. The use of X-ray crystallography on synthetic materials has, therefore, been indispensable in resolving the structural questions surrounding the kealiinine alkaloids.

Iv. Biosynthetic Pathways and Proposed Biogenetic Hypotheses for Kealiinine a

Proposed Biogenetic Origins within the 2-Aminoimidazole Alkaloid Class

Kealiinine A belongs to the large and structurally diverse family of 2-aminoimidazole alkaloids, which are exclusively found in marine sponges. nih.govnih.gov The biogenetic origin of this entire class is thought to trace back to fundamental amino acid building blocks. nih.gov While hundreds of these secondary metabolites have been identified, they are generally believed to derive from common precursors such as oroidin (B1234803) or clathrodin. nih.govnih.gov

The biosynthesis of the 2-aminoimidazole core itself is speculated to involve amino acids like histidine, while other components of the molecules, such as pyrrole (B145914) moieties found in many related alkaloids, may derive from proline or ornithine. nih.gov this compound is a member of a specific subgroup of these alkaloids isolated from sponges of the Leucetta genus. nih.gov This subgroup is characterized by a naphthimidazole framework, which represents a significant structural modification from the more common benzyl-substituted imidazole (B134444) structures like the naamidines. nih.gov

Hypothetical Biosynthetic Linkages to Kealiiquinones and Naamine (B1248366) Derivatives

A central hypothesis in the biosynthesis of this compound is its position as a key intermediate linking simpler naamine-type alkaloids to more highly oxidized compounds like the kealiiquinones. nih.gov It is widely postulated that naamine derivatives serve as the direct precursors to the kealiinine skeleton through a series of oxidative transformations. nih.gov

The proposed biogenetic sequence suggests that a naamine-type precursor undergoes an initial oxidative functionalization, likely at the C12 or C14 position (kealiinine numbering). nih.govnih.gov This is followed by a crucial carbon-carbon bond formation to create the new six-membered ring, leading to the tetracyclic naphthimidazole core. nih.gov Subsequent aromatization would then yield the kealiinine structure. nih.gov

Furthermore, kealiinines themselves are considered potential biosynthetic precursors to the more oxidized kealiiquinones. nih.gov Specifically, it has been suggested that kealiinine C could be directly oxidized to form kealiiquinone and 2-deoxy-2-aminokealiiquinone, although no experimental evidence yet supports this final step. nih.gov This places this compound and its congeners at a critical biosynthetic crossroads between the naamine and kealiiquinone families of alkaloids. nih.gov

Mechanistic Postulations for Key Biosynthetic Transformations (e.g., Oxidative Functionalization, Ring Closure, Aromatization)

The transformation from a naamine precursor to the kealiinine skeleton requires several key chemical steps for which mechanisms have been proposed. nih.govresearchgate.net

Oxidative Functionalization : The initial and critical step is the oxidation of the naamine framework. It is hypothesized that a naamine derivative is first hydroxylated at the C14 position. nih.gov Circumstantial evidence for this comes from the isolation of C12-oxygenated naamidine derivatives, which supports the idea that oxidative processes occur at this part of the molecule. nih.govresearchgate.net

Ring Closure : Following hydroxylation, two primary mechanistic pathways are postulated for the intramolecular cyclization that forms the naphthimidazole core. nih.gov

Friedel-Crafts Type Reaction : In this pathway, the C14-hydroxylated intermediate could ionize to form a carbocation. This electrophilic center would then be attacked by the adjacent aromatic ring in an intramolecular Friedel-Crafts-type reaction to forge the new C12-C13 bond. nih.govresearchgate.net

Electrocyclization : Alternatively, the hydroxylated intermediate could first undergo elimination to create a diene-like intermediate. This intermediate could then undergo a 6-π electrocyclization reaction, followed by oxidation, to form the kealiinine skeleton. nih.gov

Aromatization : In both proposed ring-closure scenarios, the resulting cyclized intermediate is not yet aromatic. nih.gov A final oxidation step is required to convert the newly formed ring into a fully aromatic system, thus completing the biosynthesis of the kealiinine naphthimidazole core. nih.govnih.gov

V. Total Synthesis and Advanced Synthetic Methodologies for Kealiinine a and Its Analogs

Rationale for Chemical Synthesis in Natural Product Research

The synthesis of natural products is a vital area of organic chemistry, driven by the need to create complex molecules found in nature. openaccessjournals.com This endeavor is not merely about replicating what nature produces but is essential for several key reasons. openaccessjournals.comnih.gov

Overcoming Scarcity : Natural products are often found in minute quantities in their host organisms, such as plants, animals, or microorganisms. acs.orgengineering.org.cnukessays.com For instance, kealiinine A is isolated from the marine sponge Leucetta chagosensis, and the amount that can be extracted is typically insufficient for extensive research. nih.govnih.gov Chemical synthesis provides a reliable and scalable method to produce these compounds, overcoming the limitations of natural supply. nih.govorganic-chemistry.org

Enabling Bioactivity Studies : To fully investigate the therapeutic potential of a natural product, significant quantities of the pure substance are required for biological assays and preclinical studies. organic-chemistry.org The limited availability of kealiinines from their natural source has hampered extensive investigation into their biological activities. nih.gov Synthesis allows researchers to produce the necessary amounts to conduct thorough evaluations of their bioactivity. nih.govorganic-chemistry.org

Structure-Activity Relationship (SAR) Exploration : Chemical synthesis enables the creation of analogs—molecules with structures similar to the natural product but with specific modifications. nih.govscirp.org By synthesizing and testing these analogs, chemists and pharmacologists can determine which parts of the molecule are essential for its biological activity. nih.gov This process, known as structure-activity relationship (SAR) analysis, is crucial for designing new drugs with improved efficacy and fewer side effects. The ability to synthesize this compound and its analogs allows for a systematic exploration of how structural changes affect their cytotoxic properties. nih.gov

Pioneering Total Syntheses of this compound and its Congeners

The unique naphthimidazole core of the kealiinines has attracted significant interest from the synthetic chemistry community. Several research groups have undertaken the challenge of their total synthesis, leading to innovative strategies for constructing this complex heterocyclic system. nih.govnih.gov

Synthesis Target Molecule(s) Key Features Overall Yield Number of Steps
Lovely et al. (2012)This compound, B, CIntramolecular Friedel-Crafts dehydration, position-specific Grignard reactions, C2-azidation. nih.govnih.gov11-21% nih.gov6-7 nih.gov
Looper et al. (2012)Kealiinine B, CElectrophile-induced cyclization of an ene-guanidine. nih.govacs.orgNot specifiedNot specified

An interesting outcome of these synthetic endeavors was the observation that the spectroscopic data (specifically ¹H NMR) of the synthesized kealiinines did not perfectly match the data reported for the natural isolates. nih.gov However, the chromatographic properties (HPLC) were identical, confirming that the correct molecules had been synthesized. nih.govnih.gov This discrepancy highlights the importance of total synthesis in verifying the structure of natural products.

Key Synthetic Strategies and Reaction Sequences

The total syntheses of this compound and its analogs have relied on a toolkit of powerful chemical reactions. These methods have been instrumental in constructing the intricate carbocyclic and heterocyclic frameworks of these molecules.

Intramolecular Friedel-Crafts Dehydration and Acylation

The Friedel-Crafts reaction, a fundamental process in organic chemistry for forming carbon-carbon bonds to an aromatic ring, has been a cornerstone in the synthesis of the kealiinine scaffold. rsc.orgnih.gov Specifically, an intramolecular Friedel-Crafts reaction has been employed to construct the B-ring of the naphthimidazole core. nih.govnih.gov

In the synthesis by Lovely and coworkers, a key step involves the acid-catalyzed cyclization of a diol precursor. nih.gov This reaction proceeds through an intramolecular Friedel-Crafts dehydration sequence, where one of the hydroxyl groups is eliminated to form a carbocation, which is then attacked by the electron-rich C-ring to forge the crucial carbon-carbon bond and complete the tetracyclic system. nih.govacs.org This strategy elegantly forms the carbocyclic portion of the kealiinine skeleton. nih.gov The use of intramolecular Friedel-Crafts reactions is a common and effective strategy for building polycyclic systems in natural product synthesis. nih.govmasterorganicchemistry.com

Position-Specific Grignard Reactions

Grignard reactions, which involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, are a classic and highly versatile method for forming carbon-carbon bonds. libretexts.orgorganicchemistrytutor.com In the synthesis of this compound, position-specific Grignard reactions were crucial for the stepwise construction of the side chains attached to the imidazole (B134444) core. nih.govnih.gov

The synthesis began with 1-methyl-4,5-diiodoimidazole. nih.gov Through sequential and chemoselective halogen-magnesium exchange reactions, different aryl aldehydes were introduced at the C5 and C4 positions of the imidazole ring. nih.gov This precise control over reactivity allowed for the specific installation of the different substituted benzyl (B1604629) groups found in kealiinines A, B, and C. nih.gov For instance, to create a precursor for kealiinine C, the Grignard reagent formed at the 5-position of the imidazole was reacted with trimethoxybenzaldehyde. nih.gov Subsequently, the 4-position was functionalized to build the second benzylic group. nih.gov

C2-Azidation and Subsequent Reduction

The introduction of the 2-amino group on the imidazole ring is a critical step in the synthesis of kealiinines. A common and effective method to achieve this is through a C2-azidation followed by reduction. nih.govnih.gov

In this two-step process, the C2 position of the naphthimidazole core is first metallated, typically with a strong base like n-butyllithium (n-BuLi). nih.gov The resulting organolithium species is then reacted with an azide (B81097) source, such as trisyl azide (TrisN₃), to install a 2-azido group. nih.govnih.gov The azide group is a versatile functional group that can be readily converted to an amine. The final step involves the reduction of the azide to the primary amine, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. nih.govnih.govorganic-chemistry.org This sequence provides a reliable route to the 2-aminoimidazole moiety that is characteristic of the kealiinine family. nih.gov

Electrophile-Induced Cyclization of Ene-Guanidines

An alternative and innovative approach to constructing the kealiinine core involves the electrophile-induced cyclization of an ene-guanidine. nih.govacs.org This strategy, employed by Looper and coworkers for the synthesis of kealiinines B and C, offers a different pathway to the tetracyclic framework. nih.govacs.org

In this methodology, a key intermediate is a cyclic ene-guanidine bearing a pendant aromatic ring. nih.gov This intermediate is activated by an electrophile, such as N-bromosuccinimide (NBS), which is proposed to form a bromonium ion. acs.org This activation triggers a cyclization cascade where the pendant arene acts as a nucleophile, attacking the activated ene-guanidine to form the new carbon-carbon bond and complete the tetracyclic naphthimidazole core. nih.govacs.org This biomimetic-inspired strategy is thought to mimic a potential biosynthetic pathway for the kealiinines. nih.gov

Oxidative Cascade Reactions in Scaffold Construction

The construction of the complex polycyclic scaffold of kealiinine alkaloids has been a subject of significant interest, with oxidative cascade reactions emerging as a powerful strategy. thieme-connect.com These reactions are highly efficient, allowing for the formation of multiple chemical bonds and the rapid assembly of molecular complexity in a single synthetic operation. thieme-connect.com

One prominent example involves the use of a hypervalent iodine(III) reagent, specifically phenyliodonium (B1259483) diacetate (PIDA), to mediate a double-cyclization cascade. thieme-connect.comnih.gov This method starts from appropriately substituted propargylguanidines. thieme-connect.com The PIDA promotes an oxidative cascade cyclization that efficiently yields the core structure of kealiinine alkaloids. nih.gov This protocol has been successfully applied to the total syntheses of kealiinine B and C. thieme-connect.comnih.gov The reaction's pathway is sensitive to the electronic properties of the substituents on the starting material. nih.gov For instance, the substitution pattern on the guanidine (B92328) substrate dictates the course of the cyclization, highlighting the nuanced control achievable within these cascade reactions. thieme-connect.com

Another approach utilizes an intermolecular electrophile-induced cyclization. nih.gov In this strategy, an ene-guanidine intermediate, formed from a propargyl guanidine precursor using a silver acetate (B1210297) catalyst, is treated with an electrophile like N-bromosuccinimide (NBS). nih.gov This treatment induces a cyclization involving the pendant aromatic ring onto the ene-guanidine, which, followed by oxidation, affords the fully aromatic, tetracyclic naphthimidazole core of the kealiinines. nih.gov This biosynthetic-like strategy is thought to mimic a potential natural pathway where a Friedel-Crafts type reaction or a 6-π electrocyclization followed by oxidation could form the kealiinine skeleton. nih.gov These methods underscore the utility of oxidative cyclizations in efficiently forging the key C-C bond that defines the kealiinine structure, transforming linear precursors into the complex, fused heterocyclic system. nih.gov

Synthetic Approaches for Diverse this compound Derivatives and Analogs

The synthesis of this compound and its analogs is crucial for exploring their biological activities and establishing structure-activity relationships (SAR). Synthetic strategies are often designed to be flexible, allowing for the creation of a variety of derivatives that would be difficult to obtain from natural sources. nih.gov

A general and adaptable strategy for producing kealiinine analogs involves the elaboration of simple, substituted imidazoles. nih.gov This approach provides access not only to the natural products themselves, such as kealiinines A, B, and C, but also to structural analogs like C2-deletion derivatives. nih.gov For example, a synthesis of kealiinine B and C analogs started with a 4,5-diiodo-1-methyl-1H-imidazole, which reacted with various benzaldehydes to introduce diversity in one of the aromatic rings. mdpi.com Subsequent steps, including formylation, Grignard addition, ring closure, and dehydration/aromatization, led to a range of kealiinine intermediates. mdpi.com This modular approach is instrumental in generating libraries of compounds for biological screening. nih.govmdpi.com

Further modifications have been explored to assess the biological importance of different parts of the molecule. For instance, analogs of kealiiquinone, a related oxidized compound, have been synthesized. These include a 2-amino congener, prepared by lithiation of the imidazole C2 position followed by treatment with TrisN₃ and subsequent oxidation, and a C2-deletion analog, 2-deoxykealiiquinone. nih.gov The synthesis and evaluation of such derivatives are vital for identifying the key structural features responsible for their cytotoxic, antiviral, or antifungal activities. nih.govacs.org Research has shown that even slight structural changes can significantly impact biological efficacy, as seen in studies comparing the activity of kealiinines A, B, and C, and their synthetic derivatives against tobacco mosaic virus (TMV) and various phytopathogenic fungi. acs.org

Vii. Structure Activity Relationship Sar Investigations and Rational Design of Kealiinine a Analogs

Systematic Modification of the Kealiinine A Chemical Scaffold

Initial investigations into the bioactivity of the naturally occurring Leucetta alkaloids revealed that kealiinine B possessed superior activity against the tobacco mosaic virus (TMV) when compared to this compound and kealiinine C. nih.govacs.org This finding established kealiinine B as the more promising scaffold for synthetic modification and further investigation.

Consequently, research efforts have focused on the design and synthesis of a series of kealiinine B derivatives. nih.gov These efforts aimed to simplify the natural product's structure, a common strategy in medicinal chemistry to identify the core pharmacophore and improve synthetic accessibility. nih.govacs.org By systematically altering different parts of the kealiinine B molecule, scientists have been able to probe the structural requirements for its biological effects, leading to the discovery of analogs with significantly enhanced activities. nih.gov

Influence of Specific Functional Groups and Structural Motifs on Bioactivity

SAR studies have provided critical insights into which molecular features of the kealiinine scaffold are essential for its bioactivity. The core 2-aminoimidazole motif, common to many related marine alkaloids, is considered a key element for the observed biological effects. researchgate.netnih.gov The substitution patterns on this central ring system and its associated aromatic rings play a significant role in modulating activity. nih.gov

In the development of kealiinine B derivatives, modifications were made to explore their impact on both antiviral and fungicidal efficacy. This led to the identification of specific analogs with noteworthy activity profiles. For instance, derivatives designated as 2i and 2p demonstrated potent in vitro fungicidal activity against plant pathogens Sclerotinia sclerotiorum and Rhizoctonia cerealis. nih.govacs.org Conversely, derivatives 2m and 2y emerged as powerful antiviral agents against TMV, showing inhibitory rates that surpassed the commercial antiviral agent ningnanmycin. nih.govacs.org These findings underscore that specific structural modifications can tune the biological profile of the kealiinine scaffold, directing its selectivity towards either antifungal or antiviral targets.

Table 1: Fungicidal Activity of Selected Kealiinine B Analogs
CompoundTarget FungusInhibition Rate (%) at 50 mg/kg
2iSclerotinia sclerotiorum71
2pRhizoctonia cerealis70
Table 2: In Vivo Antiviral Activity of Selected Kealiinine B Analogs against TMV at 500 µg/mL
CompoundInactivation Activity (%)Curative Activity (%)Protection Activity (%)
2m686671
2y696463
Ningnanmycin (Control)565658

Design Principles for Novel this compound Analogs with Modulated Biological Profiles

The SAR investigations have provided a foundational basis for the structural simplification and rational design of new kealiinine analogs. nih.govacs.org A key principle emerging from this research is that the complex structure of the natural product can be streamlined to create simpler molecules that retain or even exceed the biological activity of the parent compound. researchgate.net

The successful development of derivatives with potent and specific antiviral or antifungal activities suggests that different structural elements govern these distinct effects. The design of future analogs can leverage these findings by:

Focusing on the Kealiinine B Scaffold: Utilizing the more active kealiinine B framework as the primary template for new designs. nih.gov

Targeted Substitutions: Introducing a variety of substituents on the aromatic rings and the imidazole (B134444) core to optimize interactions with biological targets.

Simplification for Synthesis: Pursuing less complex chemical structures that are easier to synthesize, facilitating the rapid production and testing of a diverse library of new compounds. researchgate.net

These principles have guided the creation of derivatives like 2m and 2y , which have emerged as new lead compounds for the development of novel antiviral agents for agricultural applications. nih.gov

Applications of Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling

Quantitative structure-activity relationship (QSAR) and other in silico modeling techniques are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com These methods can accelerate the design process by prioritizing which novel analogs to synthesize and test, saving time and resources. nih.gov While computational studies and QSAR modeling have been successfully applied to other classes of alkaloids to elucidate mechanisms and predict activity, specific applications of these techniques to this compound or its direct analogs have not been reported in the reviewed scientific literature. nih.gov The development of such models would be a logical next step in the rational design of new kealiinine-based agents.

Viii. Challenges and Future Directions in Kealiinine a Research

Methodological Challenges in Isolation, Characterization, and Scalable Synthesis

A primary challenge in the study of kealiinine A lies in its initial procurement and subsequent large-scale production. The isolation of this compound, along with its congeners kealiinine B and C, from marine sponges like Leucetta chagosensis often yields only small quantities of the desired compounds. nih.govresearchgate.net This scarcity of material hampers comprehensive biological evaluation and further derivatization efforts.

The structural elucidation of these complex molecules requires sophisticated spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.net While these methods are powerful, the complete stereochemical assignment of all chiral centers can remain elusive, as demonstrated by the initial structural ambiguity of related compounds. mdpi.com

Furthermore, the development of a scalable total synthesis is paramount for generating sufficient quantities of this compound for in-depth studies. While concise synthetic routes have been developed, often employing strategies like the Friedel-Crafts reaction, these methods may not be readily amenable to large-scale industrial production. nih.govrsc.org The intricate nature of the molecule necessitates multi-step syntheses, which can be inefficient and costly. northwestern.edu

Comprehensive Elucidation of Intricate Biosynthetic Pathways

The biosynthetic pathways leading to this compound and other related imidazole (B134444) alkaloids in marine sponges are not yet fully understood. It is hypothesized that these compounds originate from common precursors like oroidin (B1234803). researchgate.net Unraveling the enzymatic machinery and genetic underpinnings of this biosynthesis is a significant challenge. Elucidating these pathways could pave the way for biosynthetic engineering approaches to produce this compound and its analogs in more manageable host organisms, such as bacteria or yeast. science.gov This would bypass the limitations of isolation from natural sources and chemical synthesis.

Deepening Mechanistic Understanding of Observed Biological Activities

Initial studies have revealed that this compound possesses biological activities, including cytotoxicity. rsc.org For instance, it has shown potency in the brine shrimp lethality assay. nih.gov However, the precise molecular mechanisms underlying these activities are largely unknown. Identifying the specific cellular targets and signaling pathways that this compound modulates is a critical next step. upm.edu.my This deep mechanistic understanding is essential for optimizing its therapeutic potential and predicting potential off-target effects.

Development of Innovative Synthetic Strategies for Complex Analogs

The structural complexity of this compound presents both a challenge and an opportunity for medicinal chemists. ontosight.ai The development of innovative and modular synthetic strategies is crucial for the efficient generation of a diverse library of analogs. caltech.edu Such strategies would allow for systematic structure-activity relationship (SAR) studies, where different parts of the molecule are modified to enhance potency, selectivity, and pharmacokinetic properties. acs.org The application of novel synthetic methodologies, such as those involving hypervalent iodine reagents or tandem reactions, could provide more efficient routes to these complex scaffolds. mdpi.comacs.org

Advancing this compound and Its Derivatives as Academic Lead Compounds for Biological Probe Development

This compound and its derivatives hold promise as lead compounds for the development of chemical probes. wikipedia.org These probes are invaluable tools for dissecting complex biological processes. mdpi.com To be effective, a chemical probe must exhibit high potency and selectivity for its target. nih.gov The development of this compound-based probes will require a concerted effort in medicinal chemistry to optimize its properties. These probes can then be used to validate novel drug targets and elucidate their roles in disease.

Integration of High-Throughput Screening and Omics Technologies in Future Investigations

Future research on this compound will greatly benefit from the integration of high-throughput screening (HTS) and "omics" technologies. nih.gov HTS allows for the rapid testing of large libraries of compounds, including this compound analogs, against a variety of biological targets. uninet.edu Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to this compound treatment. mdpi.comresearchgate.net This systems-level approach can help to identify the compound's mechanism of action, uncover novel therapeutic applications, and identify potential biomarkers of response. nih.gov The vast amounts of data generated by these technologies will require sophisticated bioinformatics tools for analysis and interpretation. uninet.edu

Q & A

Q. What are the primary synthetic strategies for kealiinine A, and how do they address its structural complexity?

this compound is synthesized via sequential halogen-magnesium exchange and Friedel-Crafts cyclization, enabling efficient construction of its pyrroloiminoquinone core without protective groups . Alternative routes, such as hypervalent iodine(III)-mediated cascade cyclization of propargylguanidines, provide divergent pathways to access related alkaloids like kealiinine B and C . Key challenges include controlling regioselectivity during electrophilic trapping and ensuring stereochemical fidelity.

Q. Which analytical techniques are critical for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential for resolving this compound’s stereochemistry. For example, X-ray analysis confirmed synthetic this compound adopts an amino tautomer, contrasting with the imino form reported in natural isolates . High-performance liquid chromatography (HPLC) is used to validate chromatographic consistency between synthetic and natural samples .

Q. How do researchers ensure the reproducibility of this compound synthesis protocols?

Detailed experimental procedures, including reagent stoichiometry, reaction temperatures, and purification methods, must be explicitly documented (e.g., "protection-free synthesis" in ). Independent replication studies and cross-lab validation (e.g., Proksch Lab’s HPLC comparison ) are critical for verifying reproducibility.

Q. What are the key challenges in isolating this compound from natural sources?

Natural this compound is isolated in trace amounts from marine sponges (Leucetta spp.), requiring advanced chromatographic techniques. Instability of the imino tautomer in solution and potential contamination by structurally similar alkaloids complicate isolation .

Advanced Research Questions

Q. How can discrepancies between synthetic and natural this compound spectral data be resolved?

Discrepancies in 13C^{13}\text{C} NMR signals (e.g., C4 and C5 shifts) may arise from tautomeric equilibria (amino vs. imino forms) or sample handling artifacts . Methodological solutions include:

  • Variable-concentration NMR studies to probe tautomerization dynamics.
  • Additive screening (e.g., acid/base modifiers) to stabilize specific tautomers.
  • Cross-validation with natural samples using hyphenated techniques like LC-MS/NMR .

Q. What experimental approaches validate the stereochemical configuration of synthetic this compound?

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals.
  • Computational modeling : Compares calculated vs. experimental NMR chemical shifts to infer stereochemistry.
  • Chiral HPLC : Separates enantiomers when synthetic routes risk racemization .

Q. What strategies address the equilibrium between amino and imino tautomers in this compound studies?

  • Thermodynamic studies : Measure equilibrium constants via temperature-dependent NMR.
  • Kinetic trapping : Quench reactions under non-equilibrium conditions (e.g., rapid cooling).
  • Isotopic labeling : Track tautomerization pathways using 15N^{15}\text{N}-labeled precursors .

Q. How can contradictory data between chromatographic and spectroscopic analyses be reconciled?

Contradictions (e.g., HPLC co-elution but NMR mismatch) may stem from:

  • Co-eluting impurities in natural samples, skewing spectral interpretations.
  • Dynamic equilibria in solution altering spectroscopic profiles. Mitigation involves multi-technique validation (HPLC-MS, 2D NMR) and controlled degradation studies to isolate pure phases .

Methodological Considerations

  • Handling tautomerism : Explicitly report solvent, temperature, and concentration in spectroscopic analyses to contextualize data .
  • Data transparency : Publish raw spectral datasets and chromatograms as supplementary materials to enable independent verification .
  • Collaborative validation : Engage third-party labs for independent synthesis and characterization, as done in cross-lab HPLC studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
kealiinine A
Reactant of Route 2
kealiinine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.